Cas no 923-16-0 (D-Alanyl-D-Alanine)

D-Alanyl-D-Alanine structure
D-Alanyl-D-Alanine structure
Nombre del producto:D-Alanyl-D-Alanine
Número CAS:923-16-0
MF:C6H12N2O3
Megavatios:160.171081542969
MDL:MFCD00066038
CID:40234
PubChem ID:5460362

D-Alanyl-D-Alanine Propiedades químicas y físicas

Nombre e identificación

    • (R)-2-((R)-2-Aminopropanamido)propanoic acid
    • D-Ala-D-Ala
    • D-ALANYL-D-ALANINE
    • H-D-Ala-D-Ala-OH
    • D-Ala-D-Ala-OH
    • D-Alanine, N-D-alanyl- (ZCI)
    • D
    • D-Alanyl-D-alanine (ACI)
    • Alanine, N-D-alanyl-, D- (8CI)
    • N-[D-Alaninyl]-D-alanine
    • Ala-Ala
    • (D-Ala)2
    • BDBM50022571
    • AT31735
    • SCHEMBL476353
    • (2R)-2-[(2R)-2-aminopropanamido]propanoic acid
    • Epitope ID:141113
    • UNII-1BVK9QMW8G
    • A844195
    • Dialanine, D,D-
    • (2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
    • DTXSID601016947
    • Q27101980
    • D-Alanine, D-alanyl-
    • C00993
    • 2-[(2-ammoniopropanoyl)amino]propanoate
    • CHEMBL299420
    • MFCD00066038
    • 1BVK9QMW8G
    • CHEBI:16576
    • 923-16-0
    • HY-W015450
    • Z829938994
    • 2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
    • CS-W016166
    • AS-57348
    • EN300-176520
    • AKOS016843636
    • DEFJQIDDEAULHB-QWWZWVQMSA-N
    • D-Alanyl-D-Alanine
    • MDL: MFCD00066038
    • Renchi: 1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
    • Clave inchi: DEFJQIDDEAULHB-QWWZWVQMSA-N
    • Sonrisas: [C@@H](C)(C(=O)O)NC(=O)[C@H](N)C

Atributos calculados

  • Calidad precisa: 160.084792g/mol
  • Carga superficial: 0
  • XLogP3: -3.3
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 160.084792g/mol
  • Masa isotópica única: 160.084792g/mol
  • Superficie del Polo topológico: 92.4Ų
  • Recuento de átomos pesados: 11
  • Complejidad: 169
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Color / forma: White to off white powder
  • Denso: 1.2080
  • Punto de fusión: 286 - 288 ºC
  • Punto de ebullición: 402.6 °C at 760 mmHg
  • Punto de inflamación: 197.3 °C
  • PSA: 92.42000
  • Logp: 0.01410

D-Alanyl-D-Alanine Información de Seguridad

  • Wgk Alemania:3
  • Condiciones de almacenamiento:−20°C

D-Alanyl-D-Alanine Datos Aduaneros

  • Código HS:2924199090
  • Datos Aduaneros:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

D-Alanyl-D-Alanine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-176520-1.0g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
1.0g
$1119.0 2023-07-10
Enamine
EN300-176520-10.0g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
10.0g
$4814.0 2023-07-10
eNovation Chemicals LLC
Y0988436-5g
(R)-2-((R)-2-Aminopropanamido)propanoic acid
923-16-0 95%
5g
$620 2024-08-02
Enamine
EN300-176520-0.05g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
0.05g
$131.0 2023-09-20
Enamine
EN300-176520-5.0g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
5.0g
$3248.0 2023-07-10
Key Organics Ltd
AS-57348-250MG
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 >97%
0.25g
£561.00 2023-06-14
eNovation Chemicals LLC
D102806-5g
D-Alanyl-D-alanine
923-16-0 95%
5g
$1540 2024-06-05
Enamine
EN300-176520-0.25g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
0.25g
$143.0 2023-09-20
Fluorochem
M02784-1g
D-Ala-D-Ala
923-16-0 95%
1g
£171.00 2022-02-28
Enamine
EN300-176520-5g
(2R)-2-[(2R)-2-aminopropanamido]propanoic acid
923-16-0 90%
5g
$452.0 2023-09-20

D-Alanyl-D-Alanine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Binding properties of antimicrobial agents to dipeptide terminal of lipid II using surface plasmon resonance
Kinouchi, Hiroki; Arimoto, Hirokazu; Nishiguchi, Kenzo; Oka, Masako; Maki, Hideki; et al, Analytical Biochemistry, 2014, 452, 67-75

Synthetic Routes 2

Condiciones de reacción
Referencia
Structural Requirements for the Substrates of the H+/Peptide Cotransporter PEPT2 Determined by Three-Dimensional Quantitative Structure-Activity Relationship Analysis
Biegel, Annegret; Gebauer, Sabine; Brandsch, Matthias; Neubert, Klaus; Thondorf, Iris, Journal of Medicinal Chemistry, 2006, 49(14), 4286-4296

Synthetic Routes 3

Condiciones de reacción
Referencia
Separation of stereoisomers of polypeptides by chromatography
, Japan, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 d, pH 2.5, 120 °C
Referencia
Method for preparing chiral amino acid dipeptides by controlling reaction time
, China, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 °C
Referencia
Epimerization of cyclic alanyl-alanine in basic solutions
Munegumi, Toratane; Fujimoto, Takeshi; Michiotakada; Nozominagashima, Oriental Journal of Chemistry, 2014, 30(1), 23-30

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
Referencia
Solid-phase synthesis of fluorescent analogues of Park's nucleotide, lipid I and lipid II
Katsuyama, Akira ; Yakushiji, Fumika; Ichikawa, Satoshi, Tetrahedron Letters, 2021, 73,

Synthetic Routes 7

Condiciones de reacción
Referencia
Chromophoric peptides, an agent containing them and their use for detection of DD-carboxypeptidases
, Federal Republic of Germany, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: D-Alanine:D-alanine ligase (A)
Referencia
The biological properties and potential interacting proteins of D-alanyl-D-alanine ligase A from Mycobacterium tuberculosis
Yang, Shufeng; Xu, Yuefei; Wang, Yan; Ren, Feng; Li, Sheng; et al, Molecules, 2018, 23(2),

Synthetic Routes 9

Condiciones de reacción
1.1 60 s, < 1.0E-4 Pa, 290 K
Referencia
Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space Objects
Izumi, Yudai; Nakagawa, Kazumichi, Origins of Life and Evolution of Biospheres, 2011, 41(4), 385-395

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Alkylation of imidazolidinone dipeptide derivatives: preparation of enantiomerically pure di- and tripeptides by 'chirality transfer' via a pivalaldehyde N,N-acetal center
Polt, Robin; Seebach, Dieter, Helvetica Chimica Acta, 1987, 70(7), 1930-6

Synthetic Routes 11

Condiciones de reacción
Referencia
Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis
Proj, Matic; Hrast, Martina; Bajc, Gregor; Frlan, Rok; Meden, Anze; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 387-397

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Potassium chloride ,  Magnesium chloride ,  Ammonium chloride Solvents: Water ;  0.16 - 16 h, pH 7 - 9, 30 - 70 °C
1.2 Reagents: D-Alanine
Referencia
Engineering an ATP-dependent D-Ala:D-Ala ligase for synthesizing amino acid amides from amino acids
Miki, Yuta; Okazaki, Seiji; Asano, Yasuhisa, Journal of Industrial Microbiology & Biotechnology, 2017, 44(4-5), 667-675

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Dimethylformamide
1.2 Reagents: 1-Hydroxybenzotriazole ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: 4-Methylmorpholine ;  1 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide
1.4 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water
Referencia
Three-Dimensional Quantitative Structure-Activity Relationship Analyses of β-Lactam Antibiotics and Tripeptides as Substrates of the Mammalian H+/Peptide Cotransporter PEPT1
Biegel, Annegret; Gebauer, Sabine; Hartrodt, Bianka; Brandsch, Matthias; Neubert, Klaus; et al, Journal of Medicinal Chemistry, 2005, 48(13), 4410-4419

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
Stereoselective alkylation of glycine units in dipeptide derivatives. "Chirality transfer" via a pivalaldehyde N,N-acetal center
Polt, Robin; Seebach, Dieter, Journal of the American Chemical Society, 1989, 111(7), 2622-32

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: 5′-ATP ,  Sulfuric acid magnesium salt (1:1) Catalysts: Synthetase, D-alanylalanine (Escherichia coli strain K-12 gene ddlB) ;  7 h, 37 °C
Referencia
D-amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity
Sato, Masaru; Kirimura, Kohtaro; Kino, Kuniki, Journal of Bioscience and Bioengineering, 2005, 99(6), 623-628

Synthetic Routes 16

Condiciones de reacción
Referencia
Antibacterial peptides
, World Intellectual Property Organization, , ,

D-Alanyl-D-Alanine Raw materials

D-Alanyl-D-Alanine Preparation Products

D-Alanyl-D-Alanine Literatura relevante

  • 1. Infrared spectroscopic studies of vancomycin and its interactions with N-acetyl-D-Ala-D-Ala and N,N′-diacetyl-L-Lys-D-Ala-D-Ala
    Colin J. Salter,Robert C. Mitchell,Alex F. Drake J. Chem. Soc. Perkin Trans. 2 1995 2203
  • 2. Functional evolution of the serine β-lactamase active site
  • 3. Structural features that affect the binding of teicoplanin, ristocetin A, and their derivatives to the bacterial cell-wall model N-acetyl-D-alanyl-D-alanine
    Jennifer C. J. Barna,Dudley H. Williams,Michael P. Williamson J. Chem. Soc. Chem. Commun. 1985 254
  • 4. The synthesis and binding of N-terminal derivatives of vancomycin to a bacterial cell wall analogue
    Thomas F. Gale,Jochen G?rlitzer,Simon W. O’Brien,Dudley H. Williams J. Chem. Soc. Perkin Trans. 1 1999 2267
  • 5. Synthesis of extended bacterial cell-wall precursor analogues for ligand binding studies with glycopeptide antibiotics
    Thomas Staroske,Jochen G?rlitzer,Richard M. H. Entress,Matthew A. Cooper,Dudley H. Williams J. Chem. Soc. Perkin Trans. 1 1999 1105
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:923-16-0)D-Alanyl-D-Alanine
A844195
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):159.0/562.0